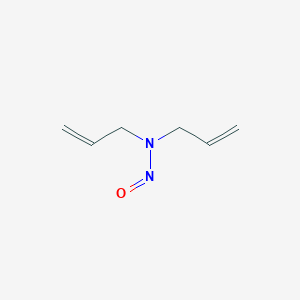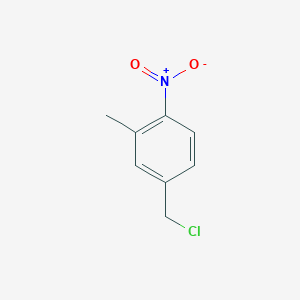
2,3-二苯基丙烯腈
描述
2,3-Diphenylacrylonitrile is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. It is characterized by the presence of a nitrile group attached to an α,β-unsaturated carbon-carbon double bond flanked by phenyl rings. This structure is a common motif in organic chemistry and is known for its reactivity and ability to participate in a variety of chemical reactions.
Synthesis Analysis
The synthesis of 2,3-diphenylacrylonitrile derivatives often involves Knoevenagel condensation reactions, where benzyl cyanide or p-nitrobenzyl cyanide is reacted with substituted benzaldehydes to yield the desired products . Another approach includes the base-catalyzed condensation of different benzaldehydes with acetonitrile derivatives . The choice of catalysts, such as piperidine or KOH, can influence the reaction pathway and the yield of the target compound . The synthesis routes are versatile, allowing for the introduction of various substituents on the phenyl rings, which can significantly alter the compound's properties.
Molecular Structure Analysis
The molecular structure of 2,3-diphenylacrylonitrile derivatives has been elucidated using various spectroscopic techniques, including FTIR, NMR (both ^1H and ^13C), and mass spectrometry, as well as X-ray crystallography . These studies have confirmed the presence of the acrylonitrile group and the substitution patterns on the phenyl rings. The crystal structures often exhibit intermolecular and intramolecular hydrogen bonding, which can affect the compound's stability and reactivity .
Chemical Reactions Analysis
2,3-Diphenylacrylonitrile and its derivatives can undergo a range of chemical reactions. For instance, they can participate in Michael addition reactions, where nucleophiles add to the α,β-unsaturated nitrile group, leading to the formation of new carbon-carbon bonds . The presence of electron-donating or electron-withdrawing groups on the phenyl rings can influence the reactivity of the nitrile group and the outcome of these reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,3-diphenylacrylonitrile derivatives have been extensively studied. These compounds exhibit good thermal stability, with decomposition temperatures ranging from 279 to 386 °C . Their photoluminescent properties are also noteworthy, with some derivatives emitting green fluorescence upon UV irradiation . The electronic properties, such as HOMO and LUMO energies, have been investigated using theoretical methods, providing insights into the charge transfer within the molecules . Additionally, the compounds' nonlinear optical properties suggest potential applications in materials science .
In terms of biological activity, some 2,3-diphenylacrylonitrile analogs have shown significant cytotoxic activities against various human cancer cell lines and antimicrobial activities against different microbes . The structure-activity relationship studies indicate that the substitution pattern on the phenyl rings is crucial for the compounds' bioactivities.
科学研究应用
抗癌和抗微生物特性
2,3-二苯基丙烯腈及其类似物已被研究作为抗癌和抗微生物药剂的潜在候选。研究表明,这些化合物对各种癌细胞系表现出显著的抑制活性,包括肺癌、卵巢癌、皮肤癌和结肠癌。一些化合物表现出比阿霉素等标准抗癌药剂更强的细胞毒活性。此外,这些化合物还显示出显著的抗细菌活性,对金黄色葡萄球菌和伤寒沙门氏菌等菌株具有显著作用 (Alam, Nam, & Lee, 2013)。
聚合引发剂应用
2,3-二苯基丙烯腈衍生物,如2,3-二苯基丁腈(DPBN),已被确定为甲基丙烯酸甲酯和苯乙烯等化合物的高效自由基引发剂。DPBN以其在较低温度下的高引发反应性、易制备性、安全使用和便捷处理而脱颖而出 (Bao & Cheng, 2019)。
生物成像应用
源自2,3-二苯基丙烯腈的化合物已被设计用于生物成像应用。这些衍生物与金属离子结合时,可以增强双光子激发荧光、吸收和作用截面,使其适用于生物成像中标记细胞间区域 (Kong et al., 2015)。
机械-荧光性能
新型二苯基丙烯腈衍生物已被合成以探索其聚集增强发射(AIE)和机械-荧光性能。这些分子在不同应力条件下,如静水压力下,显示出荧光颜色的显著变化,使其在材料科学研究中备受关注 (Ouyang et al., 2016)。
向列和荧光性能
具有二苯基丙烯腈基团的三苯基衍生物的研究表明其对向列和荧光性能的影响。这些化合物在溶液和固态中显示出有序的六角柱状向列相和良好的荧光性能,表明在材料科学和光电子学中具有潜在应用 (Lin, Guo, Fang, & Yang, 2017)。
安全和危害
未来方向
While specific future directions for 2,3-Diphenylacrylonitrile are not mentioned in the search results, the compound’s potential anti-cancer properties suggest that it could be further studied as a therapeutic agent . More research is needed to fully understand its mechanism of action and potential applications in medicine.
属性
IUPAC Name |
(E)-2,3-diphenylprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N/c16-12-15(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-11H/b15-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOKYTYWXOYPOX-PTNGSMBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C#N)\C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062478 | |
| Record name | Benzeneacetonitrile, .alpha.-(phenylmethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Phenylcinnamonitrile | |
CAS RN |
2510-95-4 | |
| Record name | Benzeneacetonitrile, alpha-(phenylmethylene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002510954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Diphenylacrylonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12489 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Diphenylacrylonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2018 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetonitrile, .alpha.-(phenylmethylene)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetonitrile, .alpha.-(phenylmethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-diphenylacrylonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.933 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















